Mass Spectrometric Discrimination: +4 Da Shift Enables Baseline Resolution from Unlabeled Glasdegib
Glasdegib-d4 possesses a molecular weight of 378.46 g/mol (C21H18D4N6O), which is 4.02 Da heavier than unlabeled glasdegib (374.44 g/mol, C21H22N6O). This mass difference is sufficient to completely resolve the [M+H]+ precursor ions and the corresponding product ions in the mass spectrometer's quadrupole analyzers, eliminating isotopic cross-talk between the analyte and internal standard channels [1]. In contrast, a theoretical glasdegib-d3 analog would provide only a 3 Da shift, increasing the risk of isotopic interference from the natural abundance 13C isotope of the analyte (approximately 1.1% per carbon atom), particularly at low analyte concentrations . The +4 Da shift of Glasdegib-d4 ensures that the internal standard's signal does not overlap with the M+1 or M+2 isotopic peaks of the unlabeled analyte, enabling more accurate quantification at the lower limit of quantification (LLOQ).
| Evidence Dimension | Mass spectrometric resolution (m/z shift) |
|---|---|
| Target Compound Data | +4.02 Da mass shift relative to unlabeled glasdegib (MW 378.46 vs. 374.44) |
| Comparator Or Baseline | Unlabeled glasdegib (MW 374.44); theoretical glasdegib-d3 (MW 377.45, +3 Da shift) |
| Quantified Difference | +4 Da ensures baseline resolution; +3 Da may exhibit isotopic interference at low concentrations |
| Conditions | Electrospray ionization (ESI) positive mode, triple quadrupole mass spectrometer, multiple reaction monitoring (MRM) |
Why This Matters
This mass shift directly impacts method sensitivity and accuracy; +4 Da is the industry-preferred standard for avoiding isotopic cross-talk in regulated bioanalysis.
- [1] SynZeal. Glasdegib d4 Product Datasheet. Cat No.: SZ-G024D01. View Source
